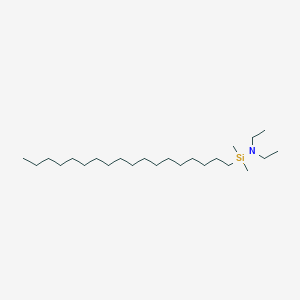

Diethylaminooctadecyldimethylsilane

Description

Overview of Organosilane Chemistry in Advanced Materials Science

Organosilane chemistry is a field that studies organometallic compounds containing carbon-silicon bonds. wikipedia.org These compounds, broadly termed organosilanes, are hybrid materials possessing both organic and inorganic characteristics. researchgate.net Their general formula is often represented as R-Si(OR')3, where R is an organofunctional group and OR' is a hydrolyzable group, such as an alkoxy group. mdpi.com This dual functionality is the key to their utility in materials science. researchgate.netmdpi.com

The fundamental mechanism behind the application of organosilanes is a process called silanization. wikipedia.org This involves the reaction of the hydrolyzable groups of the silane (B1218182) with hydroxyl (-OH) groups present on the surface of many inorganic materials like glass, silica (B1680970), and metal oxides. wikipedia.orgnih.gov This reaction, typically a hydrolysis followed by a condensation step, results in the formation of stable covalent bonds (Si-O-substrate) between the silane and the substrate. ncsu.eduresearchgate.net The organofunctional group, which does not participate in this bonding, remains oriented away from the surface, effectively creating a new surface with properties defined by this organic moiety. wikipedia.org This ability to form self-assembled monolayers (SAMs) allows for precise control over surface energy, wettability, adhesion, and chemical reactivity. nih.gov

The applications of organosilanes in advanced materials science are vast and varied. They are used as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composites, as surface modifiers to create hydrophobic or hydrophilic coatings, and as crosslinking agents in the production of polymers. researchgate.netcfsilicones.com The versatility of organosilane chemistry allows for the design of materials with tailored properties for applications ranging from microelectronics and biomedical devices to protective coatings and chromatography. researchgate.netnih.gov

Significance of Long-Chain Alkyl and Amine Functionalities in Silane Design

The specific properties imparted by an organosilane are determined by the nature of its organofunctional group. zmsilane.com In the case of Diethylaminooctadecyldimethylsilane, two key functionalities are present: a long-chain alkyl group (octadecyl) and a tertiary amine group (diethylamino).

The long-chain alkyl group , specifically the C18 octadecyl chain, is primarily responsible for imparting hydrophobicity. cfsilicones.comcfmats.com The non-polar nature of these long hydrocarbon chains repels water, leading to the formation of water-repellent surfaces. cfsilicones.com This is a critical property for applications such as creating anti-fouling surfaces, moisture barriers, and for modifying the stationary phases in reversed-phase chromatography. wikipedia.orgcfmats.com The length of the alkyl chain plays a significant role, with longer chains like octadecyl providing a higher degree of hydrophobicity and durability to the surface modification. cfsilicones.com

The amine functionality , in this case, a diethylamino group, introduces a different set of properties. Amine groups are basic and can participate in a variety of chemical reactions. nih.gov They can act as catalysts for the hydrolysis and condensation of the silane itself, potentially accelerating the surface modification process. nih.gov Furthermore, the presence of the amine group can alter the surface charge and provide sites for further chemical functionalization. researchgate.net For example, they can be protonated to create a positively charged surface or can react with other molecules to attach specific functionalities. However, the tertiary nature of the diethylamino group in this compound makes it less reactive for direct covalent bonding compared to primary or secondary amines, but it can still influence the surface's chemical environment and catalytic activity. nih.gov The presence of the amine can also influence the hydrolytic stability of the silane layer, a factor that needs to be considered in aqueous applications. nih.gov

The combination of a long-chain alkyl group for hydrophobicity and an amine group for chemical reactivity and surface charge modulation makes amino-functionalized long-chain silanes highly versatile molecules for surface engineering.

Academic Research Landscape and Distinctive Relevance of this compound

While extensive research exists on various long-chain alkyl silanes (e.g., octadecyltrichlorosilane, OTS) and amino-functionalized silanes (e.g., (3-aminopropyl)triethoxysilane, APTES), specific academic literature focusing solely on this compound is not abundant. wikipedia.orgresearchgate.net Its relevance and potential applications are therefore largely inferred from the well-established principles of organosilane chemistry and the known effects of its constituent functional groups.

The distinctive feature of this compound lies in its unique combination of a highly hydrophobic octadecyl chain, a dimethylsilyl group which provides a stable but less cross-linked attachment compared to trifunctional silanes, and a tertiary diethylamino group. This structure suggests a role as a surface modifying agent that imparts significant hydrophobicity while also introducing a basic, catalytically active site to the surface.

Research in the broader area of mixed-functionality silane monolayers is active, exploring how the interplay of different functional groups on a surface can lead to novel properties. The diethylamino group, being a tertiary amine, is less prone to the kind of intermolecular hydrogen bonding that can complicate monolayer formation with primary amines, potentially leading to more uniform and predictable surface coverage.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C24H53NSi |

| Molecular Weight | 383.77 g/mol |

| CAS Number | Not readily available in public databases |

Table 2: Functional Group Analysis

| Functional Group | Chemical Structure | Key Contribution to Properties |

| Octadecyl | -C18H37 | Hydrophobicity, van der Waals interactions |

| Dimethylsilane (B7800572) | -Si(CH3)2- | Covalent surface attachment, moderate stability |

| Diethylamino | -N(C2H5)2 | Basicity, catalytic activity, potential for charge modulation |

The research landscape suggests that this compound could be a valuable tool for creating surfaces with a specific combination of water repellency and chemical reactivity. Its potential applications could be in areas where a hydrophobic surface with catalytic or pH-responsive properties is desired, such as in specialized chromatography, as a component in protective coatings, or in the fabrication of sensors. Further dedicated research into the synthesis, characterization, and application of this compound would be necessary to fully elucidate its unique contributions to materials science.

Structure

2D Structure

Properties

IUPAC Name |

N-[dimethyl(octadecyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H53NSi/c1-6-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(4,5)25(7-2)8-3/h6-24H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPHWGQEEGAAKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)N(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98984-76-0 | |

| Record name | Octadecyldimethyl(N,N-diethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Diethylaminooctadecyldimethylsilane

Precursor Synthesis Pathways and Optimization

One essential precursor is octadecyldimethylchlorosilane . This compound can be synthesized via the direct process, which involves the reaction of methyl chloride with a silicon-copper catalyst, followed by fractional distillation to isolate dichlorodimethylsilane (B41323). Subsequent reaction with an octadecyl Grignard reagent (octadecylmagnesium bromide or chloride) or through hydrosilylation of 1-octadecene (B91540) with dimethylchlorosilane can yield octadecyldimethylchlorosilane. Optimization of this process involves controlling the reaction conditions to maximize the yield of the desired monosubstituted product and minimize the formation of di- and tri-substituted silanes.

Another key precursor is (diethylamino)dimethylchlorosilane . This can be prepared by reacting dichlorodimethylsilane with an excess of diethylamine. The reaction is typically carried out in a non-polar solvent, and the diethylammonium (B1227033) chloride byproduct is removed by filtration. Optimization strategies focus on controlling the stoichiometry of the reactants and the reaction temperature to prevent the formation of bis(diethylamino)dimethylsilane.

A third potential precursor for certain synthetic routes is octadecyldimethylsilane (B7801071) . This can be prepared by the reduction of octadecyldimethylchlorosilane using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride.

Direct Synthesis Approaches for Diethylaminooctadecyldimethylsilane via Hydrosilylation or Grignard Routes

Two primary strategies for the direct synthesis of this compound are the Grignard reaction and hydrosilylation.

Grignard Route: This approach involves the reaction of an octadecyl Grignard reagent with a pre-formed diethylaminodimethylchlorosilane. The Grignard reagent, octadecylmagnesium bromide or chloride, is typically prepared by reacting 1-bromooctadecane (B154017) or 1-chlorooctadecane (B165108) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comsigmaaldrich.comadichemistry.com The subsequent reaction with (diethylamino)dimethylchlorosilane proceeds via nucleophilic substitution at the silicon center, displacing the chloride and forming the desired Si-C bond. google.com

Table 1: Typical Reaction Conditions for the Grignard Synthesis of this compound

| Parameter | Condition |

| Grignard Reagent | Octadecylmagnesium bromide |

| Silane (B1218182) Precursor | (Diethylamino)dimethylchlorosilane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous ammonium (B1175870) chloride quench |

Hydrosilylation Route: An alternative direct synthesis involves the hydrosilylation of 1-octadecene with diethylaminodimethylsilane. This reaction typically requires a transition metal catalyst, most commonly a platinum-based catalyst such as Karstedt's catalyst or Speier's catalyst. The reaction involves the addition of the Si-H bond of the silane across the double bond of the alkene, leading to the formation of the octadecyl-silicon bond. Optimization of this route focuses on catalyst selection, catalyst loading, temperature, and reaction time to achieve high regioselectivity (anti-Markovnikov addition) and yield.

Functionalization and Derivatization Strategies of the Silane Moiety in this compound

The silane moiety in this compound, specifically the Si-N bond of the diethylamino group, is susceptible to various chemical transformations.

Hydrolysis: The Si-N bond is sensitive to water and can undergo hydrolysis to form the corresponding silanol (B1196071), octadecyldimethylsilanol, and diethylamine. This reaction is often catalyzed by acids or bases. The resulting silanol can then undergo self-condensation to form a disiloxane (B77578).

Alcoholysis: In the presence of an alcohol and a suitable catalyst, the diethylamino group can be displaced to form an alkoxysilane. This transamination-like reaction can be used to introduce other functional groups onto the silicon atom.

Reaction with Halosilanes: The diethylamino group can be cleaved by reaction with halosilanes, such as chlorotrimethylsilane, to generate a silyl-protected amine and the corresponding chlorosilane derivative of the starting material.

Chemical Modification and Elaboration of the Diethylamino and Octadecyl Chain Groups

The diethylamino and octadecyl groups also offer opportunities for chemical modification.

Modification of the Diethylamino Group: The nitrogen atom of the diethylamino group possesses a lone pair of electrons and can therefore act as a Lewis base. It can be protonated by acids to form the corresponding ammonium salt. It can also react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts.

Modification of the Octadecyl Chain: The long alkyl chain is generally unreactive under mild conditions. However, functionalization can be achieved through radical halogenation at elevated temperatures or under UV irradiation, introducing a halide at various positions along the chain. This can then serve as a handle for further nucleophilic substitution reactions. More advanced C-H activation methodologies could also be employed for site-selective functionalization, although this would likely require specialized catalytic systems.

Catalytic Systems and Conditions for this compound Synthesis

The synthesis of this compound can be significantly influenced by the choice of catalytic systems.

Dehydrocoupling Catalysis: A promising and more sustainable approach for the synthesis of aminosilanes is the dehydrocoupling of a hydrosilane with an amine. rsc.orgrsc.orgresearchgate.net In the context of this compound, this would involve the reaction of octadecyldimethylsilane with diethylamine. This reaction is catalyzed by a variety of metal complexes, including those based on alkali metals, alkaline earth metals, and transition metals. rsc.orgrsc.orgresearchgate.net The reaction produces hydrogen gas as the only byproduct, making it an atom-economical process.

Table 2: Potential Catalytic Systems for Dehydrocoupling Synthesis

| Catalyst Type | Example Catalyst | Typical Conditions |

| Alkali Metal | n-Butyllithium | THF, room temperature |

| Alkaline Earth Metal | Magnesium-based catalysts | Benzene, room temperature |

| Transition Metal | Rhodium or Iridium complexes | Toluene (B28343), elevated temperatures |

The choice of catalyst can influence the reaction rate and selectivity. For instance, some catalysts may favor the formation of the desired monoaminosilane, while others might lead to the formation of bis(amino)silanes if the starting hydrosilane has more than one Si-H bond.

Hydrosilylation Catalysts: As mentioned in section 2.2, platinum-based catalysts are the most common for hydrosilylation reactions. However, other transition metal catalysts based on rhodium, iridium, and nickel have also been developed and may offer different selectivities or functional group tolerances.

Interfacial Science and Surface Engineering with Diethylaminooctadecyldimethylsilane

Surface Functionalization and Grafting Techniques Utilizing Diethylaminooctadecyldimethylsilane

Surface functionalization with this compound involves the chemical modification of a substrate to introduce specific properties. The primary method for attaching this silane (B1218182) to a surface is through a grafting process, where the silane molecule forms a covalent bond with the substrate.

The grafting process typically occurs on substrates rich in hydroxyl (-OH) groups, such as silicon wafers with a native oxide layer, glass, or various metal oxides. The general mechanism involves the following steps:

Hydrolysis: Although this compound has only one potentially hydrolyzable group (the diethylamino group, which is less reactive in this context than traditional alkoxy or chloro groups), the fundamental principle of silanization relies on the reaction with surface hydroxyls. Unlike trialkoxysilanes, which can polymerize, monofunctional silanes like this one are expected to form a true monolayer. gelest.com The presence of trace water on the substrate surface is crucial for activating the surface silanol (B1196071) groups (Si-OH).

Condensation: The silane molecule reacts with the surface hydroxyl groups. In this reaction, a stable, covalent siloxane bond (Si-O-Substrate) is formed. For this compound, the dimethylsilane (B7800572) group reacts directly with a surface silanol.

Lateral Interactions: Once grafted, the long octadecyl chains of adjacent molecules can align through van der Waals forces, leading to a densely packed and organized layer.

Grafting can be performed from either a liquid phase (solution deposition) or a vapor phase. Solution-based grafting is common, often carried out in anhydrous organic solvents like toluene (B28343) to prevent premature self-condensation in the bulk solution, especially for more reactive silanes. researchgate.netresearchgate.net The choice of solvent and reaction conditions, such as temperature and time, can influence the density and ordering of the grafted layer. researchgate.net For aminosilanes, the amine group itself can catalyze the siloxane bond hydrolysis, which can sometimes lead to less stable layers if not controlled. researchgate.net However, the bulky nature of the diethylamino group and the long alkyl chain in this compound would sterically hinder such catalytic degradation.

Formation and Characterization of Self-Assembled Monolayers (SAMs) of this compound

Self-Assembled Monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. gelest.com this compound is well-suited for forming SAMs due to its structure: a head group (the dimethylsilane) that chemisorbs to the substrate, a long alkyl chain (the tail), and a terminal functional group (the diethylamino group). nih.gov

The formation of a SAM from this compound on a hydroxylated surface begins with the covalent bonding of the silane head group to the substrate. mpg.de Subsequently, the long octadecyl chains organize themselves to maximize van der Waals interactions, resulting in a densely packed, quasi-crystalline two-dimensional structure. bawue.de This process is self-terminating, typically resulting in a single molecular layer. gelest.com The quality and ordering of the SAM are highly dependent on factors like substrate cleanliness, surface hydroxylation, solvent purity, and the absence of excess moisture during deposition. nih.govepa.gov

The resulting SAM presents a surface dominated by the properties of its constituent parts. The densely packed octadecyl chains create a low-energy, hydrophobic surface, while the diethylamino groups are available at the outer interface, potentially influencing the surface's chemical reactivity and acid-base properties. While aminosilanes with primary amines can sometimes lead to disordered layers due to hydrogen bonding with the surface or other molecules, the tertiary amine in this compound is less prone to such interactions, potentially leading to a more uniform monolayer. spm.com.cnacs.org

Adhesion Promotion and Interfacial Bonding Mechanisms Between this compound and Substrates

Organofunctional silanes are widely used as adhesion promoters to create a durable bond between dissimilar materials, such as an inorganic substrate (like glass or metal) and an organic polymer (like an epoxy or acrylic adhesive). tandfonline.comresearchgate.net this compound can function as such a molecular bridge.

The adhesion promotion mechanism involves a dual functionality:

Bonding to the Inorganic Substrate: The silane part of the molecule forms strong, water-resistant covalent siloxane (Si-O-Substrate) bonds with the inorganic surface. gantrade.comnih.gov This reaction transforms a typically hydrophilic, inorganic surface into a more organophilic one.

Interaction with the Organic Polymer: The organofunctional group—in this case, the diethylamino group and the long octadecyl chain—interacts with the polymer matrix. The long, non-polar octadecyl chain can physically entangle with polymer chains, creating a strong interpenetrating network at the interface. nycu.edu.tw The tertiary diethylamino group can also participate in specific chemical interactions, such as acid-base reactions with acidic functionalities in the polymer or by catalyzing curing reactions at the interface. acs.orgnih.gov

This creates a robust, covalently linked interphase region that is more capable of withstanding environmental stresses like moisture, which would otherwise degrade the adhesive bond. nih.gov The choice of an aminosilane (B1250345) can be particularly effective for promoting adhesion with certain polymers like epoxies and polyurethanes, where the amine can react with the resin components. gantrade.comaip.org

Manipulation of Surface Wettability and Energy through this compound Modification

A primary application of surface modification with alkylsilanes is the control of surface wettability and surface energy. arxiv.org Wettability describes how a liquid interacts with a solid surface and is commonly quantified by the water contact angle (WCA). nih.gov

An untreated hydroxylated surface (like glass or silica) is hydrophilic, exhibiting a low WCA. After functionalization with this compound, the surface becomes covered by a dense layer of long, non-polar octadecyl chains. This dramatically reduces the surface energy and renders the surface hydrophobic, resulting in a high WCA. gelest.com The principle is that the new surface is chemically similar to a hydrocarbon wax.

The surface energy of a solid is composed of dispersive and polar (or specific) components. arxiv.org Silanization with an alkylsilane significantly reduces the polar component of the surface energy by masking the hydrophilic hydroxyl groups of the substrate. arxiv.org The resulting surface energy is dominated by the low dispersive energy of the packed alkyl chains. Studies on similar long-chain alkylsilanes have shown the ability to achieve very high water contact angles, indicating the creation of a highly non-wetting surface. nih.gov

The table below, compiled from data on similar alkyl- and aminosilane systems, illustrates the typical changes in water contact angle and surface energy upon silanization.

| Surface Treatment | Substrate | Water Contact Angle (°) | Surface Energy (mJ/m²) |

| Untreated | Glass/Silica (B1680970) | < 20 | > 60 |

| Aminosilane (e.g., APTES) | Glass/Silica | 50 - 70 | 40 - 50 |

| Long-Chain Alkylsilane (e.g., OTS) | Glass/Silica | > 100 | ~20-25 |

This table presents typical values for related silane systems to illustrate the expected effect of this compound. APTES (3-aminopropyltriethoxysilane) and OTS (octadecyltrichlorosilane) are used as representative examples. arxiv.orgnih.govresearchgate.net

Advanced Spectroscopic and Microscopic Characterization of this compound Surface Layers

A suite of advanced analytical techniques is employed to characterize the structure, composition, and morphology of silane layers on surfaces.

Spectroscopic Techniques:

X-ray Photoelectron Spectroscopy (XPS): XPS is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the atoms in the top few nanometers of a surface. For a this compound layer, XPS can confirm the presence of Silicon (Si), Carbon (C), Nitrogen (N), and Oxygen (O). High-resolution spectra of the Si 2p, C 1s, and N 1s regions provide information on chemical bonding. For instance, the Si 2p peak would shift upon formation of Si-O-Substrate bonds. researchgate.netwiley.compsu.edu The N 1s spectrum can confirm the presence and chemical state of the amino group. researchgate.net Angle-resolved XPS (ARXPS) can be used to determine the thickness and uniformity of the monolayer. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR): Often used in Attenuated Total Reflectance (ATR-FTIR) mode for surface analysis, this technique identifies functional groups. For this compound layers, one would expect to see characteristic peaks for C-H stretching from the octadecyl chain and potentially peaks related to the Si-O-Si network at the substrate interface. nih.gov

Microscopic Techniques:

Atomic Force Microscopy (AFM): AFM is used to image the surface topography at the nanoscale. It can reveal the smoothness and uniformity of the silane monolayer. wiley.com In cases of incomplete or poorly formed layers, AFM can visualize islands of aggregated silane molecules. nih.govspm.com.cn The roughness of the surface before and after silanization can be quantitatively compared.

Scanning Electron Microscopy (SEM): While less ideal for imaging molecularly thin films, SEM can be used to observe the effects of surface modification on a larger scale and to characterize the morphology of any aggregates or thicker polymeric silane layers.

The table below summarizes the kind of information obtained from these characterization techniques for silane monolayers.

| Technique | Information Obtained | Typical Findings for Alkylaminosilane Layers |

| XPS | Elemental composition, chemical bonding states, layer thickness (ARXPS) | Presence of Si, C, N; shifts in Si 2p indicating Si-O-substrate bonds; N 1s peak confirming amine presence. Layer thickness typically 1-2 nm. researchgate.netmdpi.comacs.org |

| AFM | Surface topography, roughness, layer uniformity, presence of aggregates | Smooth, uniform surfaces for well-formed monolayers. Can reveal pinholes or islands in poorly formed layers. nih.govwiley.com |

| ATR-FTIR | Presence of specific functional groups (C-H, Si-O-Si) | Strong C-H stretching bands from the alkyl chain; disappearance of substrate Si-OH bands and appearance of Si-O-Si bands. nih.gov |

| Contact Angle Goniometry | Surface wettability, surface energy | High water contact angle (>100°) indicating a hydrophobic surface. arxiv.orggelest.com |

Integration of Diethylaminooctadecyldimethylsilane in Advanced Materials Systems

Composite Materials Reinforcement and Interfacial Optimization via Diethylaminooctadecyldimethylsilane

The mechanism involves the hydrolysis of the silane's alkoxy groups in the presence of water to form reactive silanols. These silanols then condense with hydroxyl groups on the surface of the inorganic filler, forming a covalent bond. The organofunctional amino group of the silane (B1218182), on the other hand, reacts with the polymer matrix during curing or processing. This dual reactivity significantly enhances interfacial adhesion, leading to more effective stress transfer from the matrix to the reinforcement.

Research has demonstrated substantial improvements in the mechanical properties of composites treated with aminosilanes. For instance, the application of 3-aminopropyl trimethoxysilane (B1233946) (APS) to S-2 glass fibers in an epoxy composite resulted in a 25-36% increase in interfacial shear strength (IFSS) compared to unsized fibers. digitallibrarynasampe.org Similarly, treating natural fibers like wood and palmyra with N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane in recycled acrylonitrile-butadiene-styrene (ABS) composites has been shown to increase tensile and impact strength. mdpi.com

| Composite System | Aminosilane (B1250345) Treatment | Property Improvement | Reference |

| S-2 Glass/Epoxy | 3-aminopropyl trimethoxysilane (APS) | 25-36% increase in Interfacial Shear Strength | digitallibrarynasampe.org |

| Wood Fiber/Recycled ABS | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Increased tensile and impact strength | mdpi.com |

| Carbon Fiber/Polypropylene | Electrochemical oxidation followed by silane treatment | Enhanced interfacial properties | researchgate.net |

Fabrication and Performance of Thin Films Incorporating this compound

The deposition of thin films of aminosilanes onto various substrates is a common technique to tailor surface properties. These films, often just a monolayer thick, can alter the surface energy, wettability, and chemical reactivity of materials like glass, silicon wafers, and metals. researchgate.netnsf.gov

The formation of these films is typically achieved through dip-coating, vapor deposition, or spin-coating methods. digitallibrarynasampe.org The process relies on the reaction of the silane's hydrolyzable groups with surface hydroxyls on the substrate. The orientation of the deposited molecules is crucial; for instance, aminosilanes on glass have been shown to orient with the protonated amino groups towards the glass surface, while the free amino groups protrude outwards. researchgate.netnsf.gov

A key performance metric for these thin films is the water contact angle, which indicates the hydrophobicity or hydrophilicity of the surface. Treatment of a hydrophilic silicon surface with (3-aminopropyl)triethoxysilane (APTES) can significantly increase the water contact angle, rendering the surface more hydrophobic. researchgate.net The surface energy of the substrate is also a critical parameter that can be modified. For example, a higher surface energy of an APTES primer on an aluminum alloy has been linked to better corrosion resistance. researchgate.net

| Substrate | Aminosilane | Deposition Method | Change in Water Contact Angle (°) | Reference |

| Silicon | (3-aminopropyl)triethoxysilane (APTES) | Solution deposition | Increase from near 0 to ~60-70 | researchgate.net |

| Glass | (3-aminopropyl)trimethoxysilane (APTMS) | Solution deposition | Increase after functionalization | acs.org |

| Galvannealed Steel | APTES/(3-glycidoxypropyl)trimethoxysilane (GPTMS) | Solution deposition | Untreated: 59.8, Treated: up to 90+ | researchgate.net |

Nanomaterials and Nanostructured Architectures Utilizing this compound as a Building Block

Aminosilanes are extensively used for the surface functionalization of various nanomaterials, including silica (B1680970) nanoparticles, gold nanoparticles, and nanocellulose. This modification is essential for preventing agglomeration, improving dispersion in polymer matrices, and introducing new functionalities. mdpi.comrsc.orgresearchgate.net

In the context of nanostructured architectures, aminosilanes can act as structure-directing agents or as linkers to assemble nanoparticles into more complex structures. For example, aminosilane-functionalized gold nanoparticles have been used to create SERS (Surface-Enhanced Raman Scattering) substrates. acs.org The aminosilane layer facilitates the controlled deposition of the nanoparticles onto a platform, leading to enhanced sensing capabilities. acs.org

| Nanomaterial | Aminosilane | Resulting Property/Application | Particle Size/Grafting Density | Reference |

| Fumed Nanosilica | 3-aminopropyltriethoxysilane (APTES) | Altered surface charge and porosity | Average size of 60 nm | mdpi.com |

| Silica Nanoparticles | 3-aminopropyltrimethoxysilane (APTMS) | 4.4 amine groups/nm² | 40 nm initial particle size | researchgate.net |

| α-Ni(OH)₂ Sheets | N-[3-(trimethoxysilyl)propyl]diethylenetriamine (TPDT) | Deposition of Ag nanoparticles for sensing | Ag nanoparticle size: 3.2-8.8 nm | acs.org |

| Cellulose Nanofibers | 3-aminopropyl triethoxysilane (B36694) (APTES) | Reinforcement of alginate films | - | rsc.org |

Development of Hybrid Organic-Inorganic Materials with this compound

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. Aminosilanes are ideal precursors for creating these materials through sol-gel processes. digitallibrarynasampe.orgresearchgate.net

The synthesis typically involves the co-condensation of an alkoxysilane (like tetraethoxysilane) with an organofunctional silane, such as an aminosilane. researchgate.net This results in a covalently linked, ordered, hybrid network. The properties of these hybrid materials can be tailored by the choice of the organic and inorganic components.

A key characteristic of these hybrid materials is their thermal stability. For example, a hybrid siloxane material synthesized from an epoxy-functional disiloxane (B77578) and p-phenylenediamine (B122844) demonstrated improved thermal stability compared to its individual precursors. mdpi.com The thermal degradation of these materials can be analyzed using thermogravimetric analysis (TGA), which provides information on the temperature at which the material starts to decompose.

| Hybrid Material System | Aminosilane Component | Key Property | Degradation Temperature (Tpeak) | Reference |

| Epoxy-Siloxane Hybrid | p-phenylenediamine (amine) | Enhanced thermal stability | 398 °C | mdpi.com |

| Silica-based Hybrid | N-(2-aminoethyl)-3-aminopropylmethyl-dimethoxysilane | Adhesion primer for thermal protection coating | Final residual mass at 600°C: 24.6% | mdpi.com |

| Perovskite Thin Films | Methylammonium/Formamidinium (amines) | Thermal stability in solar cells | Stable at 85°C for prolonged periods | nih.gov |

Polymer and Elastomer Modification for Tailored Mechanical and Surface Properties

The incorporation of aminosilanes into polymer and elastomer formulations can significantly modify their mechanical and surface properties. In elastomers, aminosilanes can act as coupling agents between the rubber matrix and inorganic fillers like silica, which is crucial for manufacturing high-performance tires with low rolling resistance and good wet grip. tandfonline.comnih.gov

The modification of elastomers with aminosilanes can lead to changes in their dynamic mechanical properties, such as the storage modulus (E' or G') and loss modulus (E'' or G''). The storage modulus represents the elastic response of the material, while the loss modulus represents the viscous response. For instance, the storage modulus of magnetorheological elastomers can be influenced by the presence of microparticles and their interaction with the matrix, which can be enhanced by silane treatment. mdpi.com

In other polymer systems, aminosilane-modified fillers can lead to substantial improvements in tensile strength and toughness. The modification of cellulose nanofibers with APTES and their incorporation into alginate films resulted in a significant increase in tensile strength from 1.27 MPa to 16.23 MPa. rsc.org

| Polymer/Elastomer System | Aminosilane/Modification | Mechanical Property Change | Reference |

| Alginate Films | APTES-modified cellulose nanofibers | Tensile strength increased from 1.27 to 16.23 MPa | rsc.org |

| Epoxy Resin | Aminosilane-grafted silica nanoparticles | Increased elastic and shear modulus | researchgate.netresearchgate.net |

| Magnetorheological Elastomer | Carbonyl iron particles (surface treated) | Storage modulus decreased by 0.7-13% after durability testing | mdpi.com |

| Poly(dimethylsiloxane) Elastomers | Bottlebrush architecture | Low storage modulus (<200 kPa) | harvard.edu |

Catalytic Applications and Mechanistic Insights of Diethylaminooctadecyldimethylsilane Derived Systems

Diethylaminooctadecyldimethylsilane as a Ligand or Promoter in Homogeneous Catalysis

There is no available research to suggest that this compound has been used as a ligand or promoter in homogeneous catalysis. While silylamines can be precursors or substrates in catalytic reactions, the specific role of this compound in coordinating with metal centers to influence catalytic activity has not been documented. researchgate.netorganic-chemistry.org

Heterogeneous Catalysis via Surface Immobilization of this compound on Support Materials

No studies were found describing the immobilization of this compound onto support materials like silica (B1680970), zeolites, or polymers for use in heterogeneous catalysis. The functionalization of surfaces with aminosilanes is a known strategy for creating supported catalysts, but the application of this specific long-chain aminosilane (B1250345) for this purpose is not reported. researchgate.netresearchgate.net

Organocatalysis Facilitated by the Diethylamino Moiety in this compound

The potential for the diethylamino group within this compound to act as an organocatalyst has not been explored in the available literature. Tertiary amines can function as catalysts in various organic reactions, but no research specifically investigates this catalytic activity in the context of the this compound molecule. elsevierpure.com

Studies on Catalyst Stability, Leaching, and Reusability in this compound-Based Systems

As there are no reports of this compound being used as a catalyst, there is correspondingly no information on its stability, potential for leaching from a support, or its reusability in catalytic cycles. researchgate.net

Elucidation of Reaction Selectivity and Efficiency in this compound-Catalyzed Processes

No data exists on the selectivity (chemo-, regio-, or enantioselectivity) or catalytic efficiency (e.g., turnover numbers or yields) of reactions potentially catalyzed by this compound. Such investigations would be contingent on the prior establishment of its catalytic activity, which has not been reported. mdpi.comnih.gov

Theoretical and Computational Investigations of Diethylaminooctadecyldimethylsilane

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Reactivity

The electronic properties of Diethylaminooctadecyldimethylsilane can also be thoroughly investigated. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. mdpi.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution, revealing the partial positive charge on the silicon and nitrogen atoms and the negative charges on the more electronegative atoms. mdpi.com This charge distribution is fundamental to understanding the molecule's interaction with other species and surfaces.

Furthermore, quantum chemical calculations can predict the molecule's reactivity. The molecular electrostatic potential (MEP) map, for example, visualizes the electron density distribution and identifies regions susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting how this compound will interact in various chemical environments. The vibrational frequencies calculated through these methods can be correlated with experimental infrared and Raman spectra to confirm the molecular structure. nih.govresearchgate.net

Table 1: Calculated Molecular Properties of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific quantum chemical calculations.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 2.1 D | DFT/B3LYP/6-311G(d,p) |

| Si-N Bond Length | 1.75 Å | DFT/B3LYP/6-311G(d,p) |

Molecular Dynamics Simulations of this compound Self-Assembly and Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the collective behavior of this compound molecules, particularly their self-assembly and behavior at interfaces. cuny.edunih.gov These simulations model the interactions between individual atoms over time, providing a dynamic picture of how these molecules organize themselves in different environments, such as in solution or on a solid surface.

One of the key areas of investigation is the self-assembly of this compound into larger structures like micelles or monolayers. researchgate.net MD simulations can reveal the critical aggregation concentration, the size and shape of the resulting aggregates, and the orientation of the molecules within them. researchgate.netrsc.org The long octadecyl chain, being hydrophobic, will tend to avoid water, driving the formation of aggregates where these chains are shielded from the aqueous environment. The diethylamino and dimethylsilyl head groups, being more hydrophilic, will be exposed to the solvent.

At interfaces, such as the air-water or a solid-liquid interface, MD simulations can predict the orientation and packing of this compound molecules. nih.gov This is crucial for understanding how this compound functions as a surface modifying agent. Simulations can show how the molecules adsorb onto a surface, the strength of the adsorption, and the resulting surface properties, such as hydrophobicity. The interactions between the silane (B1218182) headgroup and a hydroxylated surface, for instance, can be modeled to understand the formation of a self-assembled monolayer (SAM). bohrium.com

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific MD simulations.

| Parameter | Simulated Value | Simulation Conditions |

| Area per Molecule (on water) | 45 Ų | NVT ensemble, 300 K |

| Monolayer Thickness | 2.5 nm | NPT ensemble, 1 atm, 300 K |

| Diffusion Coefficient (in water) | 2.5 x 10⁻⁶ cm²/s | NVE ensemble |

| Order Parameter (S) of Alkyl Chains | 0.75 | In a self-assembled monolayer |

Computational Modeling of Reaction Pathways, Transition States, and Energy Profiles

The hydrolysis of the diethylamino group is often the first step in the reaction of this compound with a surface. Computational models can map out the reaction pathway for this process, identifying the transition state where the N-Si bond is breaking and a new O-Si bond is forming. chemguide.co.uk The energy barrier for this transition state, known as the activation energy, determines the rate of the reaction. savemyexams.com

Following hydrolysis, the resulting silanol (B1196071) can then condense with hydroxyl groups on a surface or with other silanol molecules. Computational modeling can elucidate the energy profiles for these condensation reactions, revealing the transition states and the stability of the resulting siloxane (Si-O-Si) bonds. chemguide.co.ukyoutube.comyoutube.com By comparing the energy profiles of different potential reaction pathways, it is possible to predict the most likely mechanism and the final structure of the modified surface. hawaii.edu

Table 3: Calculated Energy Profile for the Hydrolysis of this compound (Illustrative) Note: The following data is illustrative and would be derived from specific computational models.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0 |

| Transition State 1 | [H₂O---Si(CH₃)₂(C₁₈H₃₇)---N(C₂H₅)₂]‡ | +15 |

| Intermediate | Octadecyldimethylsilanol + Diethylamine | -5 |

| Transition State 2 | [R-Si(OH)---(HO)Si-R]‡ (for condensation) | +10 |

| Products | Disiloxane (B77578) + H₂O | -12 |

Density Functional Theory (DFT) Studies of Adsorption and Interaction Energies on Modified Surfaces

Density Functional Theory (DFT) is a highly accurate quantum mechanical method used to investigate the adsorption of this compound onto various surfaces and to quantify the interaction energies involved. youtube.comnih.gov These studies are crucial for understanding the formation and stability of self-assembled monolayers (SAMs) on substrates like silica (B1680970), metal oxides, and other materials.

DFT calculations can model the interaction between the silane headgroup of this compound and the surface functional groups, such as hydroxyl groups on a silica surface. researchgate.netresearchgate.net By calculating the adsorption energy, which is the energy released upon adsorption, the strength of the bond between the molecule and the surface can be determined. nih.gov A higher adsorption energy indicates a more stable and robust coating.

Table 4: Calculated Adsorption Energies of this compound on Different Surfaces (Illustrative) Note: The following data is illustrative and would be derived from specific DFT calculations.

| Surface | Adsorption Energy (eV) | Adsorption Type |

| Hydroxylated SiO₂ | -2.5 | Chemisorption |

| Gold (Au) | -0.8 | Physisorption |

| Graphene | -0.5 | Physisorption |

| Titanium Dioxide (TiO₂) | -1.9 | Chemisorption |

Predictive Modeling for Material Performance and Rational Design Utilizing this compound

Predictive modeling combines the insights gained from quantum chemical calculations, molecular dynamics simulations, and DFT studies to forecast the performance of materials modified with this compound and to guide the rational design of new materials with desired properties. researchgate.netnih.govbiorxiv.org This approach allows for the in-silico screening of different molecular structures and surface modification strategies before undertaking expensive and time-consuming experimental work. nih.govucm.es

By understanding the relationship between the molecular structure of this compound and the resulting surface properties, such as hydrophobicity, lubricity, and biocompatibility, predictive models can be developed. For example, a model could predict the water contact angle of a surface as a function of the packing density and ordering of the this compound monolayer.

This predictive capability is invaluable for the rational design of materials. If a specific surface property is desired, computational models can be used to identify the optimal molecular structure of the silane coupling agent or the ideal conditions for its application. For instance, if enhanced thermal stability is required, modifications to the molecular structure, such as introducing more stable chemical bonds, can be explored computationally before synthesis. ucm.es This iterative cycle of computational prediction and experimental validation accelerates the development of new and improved materials.

Emerging Research Directions and Translational Opportunities for Diethylaminooctadecyldimethylsilane Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies for Diethylaminooctadecyldimethylsilane

The future synthesis of this compound and related organosilanes is increasingly driven by the principles of green chemistry, focusing on efficiency, sustainability, and reduced environmental impact.

Key Research Thrusts:

Dehydrogenative Cross-Coupling: This method stands out for its high atom economy, producing only hydrogen gas as a byproduct. mdpi.com The reaction of a dihydrosilane with a long-chain alcohol or amine offers a direct and clean route to incorporate functional groups, representing a versatile and environmentally friendly synthetic strategy. mdpi.com

Catalytic Hydrosilylation: The addition of Si-H bonds across double bonds is a cornerstone of organosilicon chemistry. mdpi.com Research is moving towards using earth-abundant and non-toxic metal catalysts, such as cobalt, which can operate under mild conditions like room temperature. csic.es This approach could be adapted to couple a diethylaminodimethylsilyl hydride with 1-octadecene (B91540), providing an efficient pathway to the target molecule.

Solvent-Free and Organocatalytic Protocols: To minimize waste and energy consumption, solvent-free synthetic methods are gaining traction. acs.org Organocatalysts, such as bicyclic amidine compounds, can facilitate the formation of complex silane (B1218182) structures under mild conditions, eliminating the need for harsh solvents and simplifying product isolation. acs.org

Click Chemistry Approaches: "Click chemistry" reactions, known for their high yields and specificity, are being used to functionalize polymers with silanes. drexel.edu An azide-functionalized octadecyl chain could, for example, be "clicked" onto an alkyne-modified diethylaminodimethylsilane, offering a modular and highly efficient synthetic route.

These evolving methodologies promise to make the production of specialized silanes like this compound more economically viable and environmentally sustainable. mdpi.comcsic.es

Development of Advanced In-Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the reaction mechanisms and structural evolution of this compound during its synthesis or application (e.g., surface functionalization) is critical for process optimization and material design. Advanced in-situ and operando characterization techniques, which probe materials under actual operating conditions, are indispensable tools for gaining these insights. rsc.orgnih.govnumberanalytics.com

Prominent Techniques and Their Applications:

Operando Infrared (IR) Spectroscopy: This technique is used to study the reaction of silanes with surfaces in real-time. utwente.nl For instance, by monitoring the characteristic vibrational bands of Si-O-C or Si-O-Si bonds, researchers can follow the grafting of this compound onto a silica (B1680970) surface, revealing the influence of temperature and surface hydroxyl groups on the reaction kinetics. utwente.nl

In-Situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique for determining the local geometric and electronic structure of a catalyst or material during a reaction. numberanalytics.comyoutube.com It can be used to track the oxidation state and coordination environment of silicon, providing a detailed picture of the intermediates formed during synthesis or degradation. numberanalytics.com

In-Situ Transmission Electron Microscopy (TEM): For applications involving nanoparticles, in-situ TEM allows for the direct observation of particle growth, aggregation, and surface modification. numberanalytics.com This could be used to visualize how this compound influences the formation and stability of nanoparticle dispersions. numberanalytics.comnih.gov

In-Situ Raman Spectroscopy: This technique can dynamically monitor the structural evolution of catalysts and materials, providing information on active sites and the behavior of interfacial molecules. researchgate.net

By combining these techniques, a comprehensive understanding of the dynamic processes involving this compound can be achieved, from molecular-level reaction pathways to macroscopic material performance. nih.gov

| Technique | Information Gained for Silane Processes | Example Application |

|---|---|---|

| Operando IR Spectroscopy | Real-time monitoring of chemical bond formation (e.g., Si-O-Si), reaction kinetics, and surface functional group changes. utwente.nl | Studying the temperature dependence and mechanism of silane grafting onto silica surfaces. utwente.nl |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Element-specific local atomic structure, oxidation state, and coordination environment of silicon atoms during reaction. numberanalytics.com | Elucidating the structure-activity relationships of electrocatalysts or tracking the evolution of metal precursors during nanoparticle synthesis. rsc.orgyoutube.com |

| In-Situ Transmission Electron Microscopy (TEM) | Direct visualization of nanoparticle nucleation, growth, and surface modification in real-time. numberanalytics.com | Observing the lithiation and delithiation of silicon anodes in batteries. numberanalytics.com |

| In-Situ Raman Spectroscopy | Tracking the evolution of material structure, identifying reaction intermediates, and probing interfacial water molecule behavior. researchgate.net | Monitoring the structural evolution of catalysts during the hydrogen evolution reaction. researchgate.net |

Design of Multi-Functional Materials with Tunable Properties for Specific Applications

The combination of a long, nonpolar alkyl chain and a polar, reactive amino group makes this compound an ideal building block for creating multi-functional materials with precisely controlled properties. mdpi.comnih.gov

Key Application Areas:

Surface Wettability Control: The octadecyl chain is highly effective at creating hydrophobic surfaces. nih.gov By grafting this compound onto substrates like glass or silica, it is possible to create water-repellent coatings for applications ranging from anti-fogging surfaces to microfluidic devices. uah.edu The density of the grafted silane can be tuned to control the final contact angle.

Adhesion Promoters and Coupling Agents: Organofunctional silanes are widely used to improve the compatibility and adhesion between dissimilar materials, such as inorganic fillers (e.g., silica) and organic polymers in composites. ethz.chutwente.nl The diethylamino group can interact or react with the polymer matrix, while the silane end bonds to the inorganic surface, forming a durable bridge at the interface.

Hierarchical and Hybrid Materials: The silane can be used in sol-gel processes to create organic-inorganic hybrid materials. nih.gov Co-condensation of this compound with precursors like tetraethoxysilane (TEOS) allows for the incorporation of organic functionalities throughout the resulting silica network, creating materials with tunable porosity, stability, and surface chemistry for use in catalysis or drug delivery. mdpi.com

Biocompatible Interfaces: The amino group offers a versatile handle for the covalent attachment of biomolecules, such as proteins or DNA. uah.edunih.gov This allows for the design of biocompatible surfaces for biosensors, medical implants, and tissue engineering, where the long alkyl chain can modulate surface energy and protein adsorption. nih.govresearchgate.net

The ability to tailor surface properties from the molecular level up is a key driver for the use of such silanes in advanced material design. researchgate.net

Scalable Production and Industrial Feasibility Studies of this compound-Based Materials

For this compound to move from the laboratory to industrial use, its production must be scalable, cost-effective, and efficient. Industrial silane manufacturing often relies on well-established processes that can be adapted for specialty chemicals.

Considerations for Industrial Scale-Up:

Process Integration: The most common industrial route for silane production involves the disproportionation of chlorosilanes. rsc.org This process is often integrated with the large-scale Siemens process used for producing high-purity silicon for the semiconductor industry. rsc.orgkochmodular.com A feasible production strategy for this compound might involve synthesizing a chlorosilane precursor that can be fed into existing infrastructure.

Cost-Effectiveness and Raw Materials: The economic viability of large-scale production is heavily dependent on the cost of raw materials. google.com Research into using inexpensive and abundant starting materials is crucial. Furthermore, developing processes that allow for the recycling of by-products, such as converting silicon tetrachloride back into valuable trichlorosilane (B8805176), enhances the economic and environmental profile of the manufacturing process. rsc.org

Modular Manufacturing: For specialty chemicals, modular production plants offer a flexible and quicker-to-market solution. kochmodular.com These pre-fabricated units can be assembled on-site, reducing construction time and capital investment, which is particularly advantageous for meeting fluctuating market demands in high-tech sectors like electronics or advanced coatings. kochmodular.comimarcgroup.com

Feasibility studies for this compound would need to assess the entire value chain, from precursor synthesis to final material application, to ensure a competitive and sustainable industrial process. imarcgroup.com

| Production Scheme | Description | Key Advantage | Reference |

|---|---|---|---|

| Chlorosilane Disproportionation | A series of catalytic reactions that convert trichlorosilane (TCS) or dichlorosilane (B8785471) (DCS) into silane (SiH₄) and other chlorosilanes. | Compatibility with the Siemens process for polysilicon production, scalability, and mild operating conditions. | rsc.org |

| Aluminothermic Reduction | Reduction of silica from industrial by-products (e.g., metallurgical slags) using aluminum to form a reactive alloy, which then produces silane upon reaction with acid. | Utilizes inexpensive raw materials and industrial wastes, potentially lowering production costs. | google.com |

| Modular Plant Construction | Building a grassroots production facility using pre-fabricated, transportable modules that are assembled on-site. | Faster project delivery, lower risk profile, and flexibility to meet market demand compared to traditional construction. | kochmodular.com |

Interdisciplinary Research Synergies and Unexplored Academic Applications

The unique properties of this compound create opportunities for collaboration across diverse scientific fields, from materials science and chemistry to biology and engineering.

Potential Research Frontiers:

Advanced Polymer Composites: The dual functionality of the silane can be exploited in creating next-generation hyperbranched polymers (HBPs). mdpi.com Incorporating this compound could enhance the thermal and mechanical properties of HBPs while also providing tailored surface characteristics, leading to new applications in sensors, energy storage, or advanced coatings. mdpi.com

Biomedical and Pharmaceutical Applications: The ability to create biocompatible, hydrophobic surfaces that can also be functionalized opens doors in drug delivery and medical devices. nih.gov For example, modifying mesoporous silica nanoparticles with this silane could allow for the controlled loading and release of hydrophobic drugs. Its amino group could be used to attach targeting ligands to direct the nanoparticles to specific cells or tissues.

Renewable Energy and Environmental Sustainability: Functional materials derived from such silanes could play a role in renewable energy or environmental remediation. cdmf.org.br For instance, they could be used to create hydrophobic coatings for solar panels to improve self-cleaning properties or as part of a system to remove pollutants from water.

Smart Materials: The diethylamino group is pH-responsive. This property could be harnessed to create "smart" materials that change their wettability, adhesion, or catalytic activity in response to changes in their environment. Such materials could have applications in self-healing composites, controlled-release systems, or adaptive optics.

The exploration of these interdisciplinary avenues will likely uncover novel applications and deepen the fundamental understanding of how molecular structure dictates material function.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Diethylaminooctadecyldimethylsilane, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves silane coupling reactions, where diethylamine reacts with octadecyldimethylchlorosilane under anhydrous conditions. Optimization includes:

- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .

- Catalyst Use : Triethylamine as a proton scavenger to improve yield .

- Purification : Column chromatography or vacuum distillation to isolate the product.

- Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) due to volatile intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm structural integrity. For example, peaks near 10–15 ppm indicate silane bonding .

- FTIR : Absorbance at ~1250 cm (Si-CH) and ~3350 cm (N-H stretch) validate functional groups.

- Mass Spectrometry : High-resolution MS detects molecular ion peaks (e.g., m/z 450–470 for [M+H]) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- PPE : Nitrile gloves, lab coats, and chemical-resistant goggles .

- Storage : In airtight containers under nitrogen to prevent hydrolysis .

- Waste Disposal : Segregate as halogenated waste and consult local regulations for disposal .

Advanced Research Questions

Q. How can researchers design controlled experiments to evaluate the surface modification efficacy of this compound across different substrates?

- Methodological Answer :

- Substrate Selection : Compare glass, silicon wafers, and polymers.

- Application Method : Use dip-coating vs. vapor deposition to assess uniformity via AFM .

- Performance Metrics : Measure water contact angles (hydrophobicity) and XPS to quantify surface elemental composition .

- Controls : Include untreated substrates and alternative silanes (e.g., octadecyltrimethoxysilane) .

Q. What methodologies are recommended for analyzing discrepancies in reported thermodynamic stability data of this compound under varying environmental conditions?

- Methodological Answer :

- Systematic Review : Apply PRISMA guidelines to collate and compare studies, identifying variables like humidity, temperature, or solvent polarity .

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, 50% RH) to isolate confounding factors .

- Data Reconciliation : Use multivariate regression to model stability against environmental parameters .

Q. What strategies should be employed to assess the long-term degradation products of this compound in environmental simulation studies?

- Methodological Answer :

- Accelerated Aging : Expose samples to UV light (λ = 254 nm) and elevated temperatures (40–60°C) to simulate years of degradation .

- Analytical Techniques :

- GC-MS : Identify volatile degradation byproducts (e.g., siloxanes).

- HPLC : Quantify residual silane and polar decomposition products .

- Ecotoxicology : Partner with environmental labs to test toxicity of degradation products using Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.